molecular formula C24H21ClN4O2 B2920567 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940987-08-6

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2920567
CAS No.: 940987-08-6
M. Wt: 432.91
InChI Key: XRXQKKRTFULMGF-IZZDOVSWSA-N
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Description

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a chlorobenzoyl group, and an oxazole ring

Preparation Methods

The synthesis of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzoyl group. The final steps involve the formation of the oxazole ring and the incorporation of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring and the oxazole moiety are believed to play crucial roles in binding to target proteins or receptors, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include:

    5-[4-(4-chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline: This compound shares the piperazine and chlorobenzoyl groups but differs in the presence of a nitroquinoline moiety.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring and a chlorophenyl group but has a different core structure.

The uniqueness of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties .

Biological Activity

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties

The compound features a unique structural framework comprising an oxazole ring, a piperazine moiety, and various functional groups. Its molecular formula is C25H23ClN4O3C_{25}H_{23}ClN_{4}O_{3}, and it has a molecular weight of approximately 462.9 g/mol. The presence of the 4-chlorobenzoyl group is particularly noteworthy as it may influence the pharmacological properties of the compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Derivative : The initial step involves synthesizing the piperazine component.
  • Introduction of the Chlorobenzoyl Group : This step is crucial as it enhances the biological activity.
  • Formation of the Oxazole Ring : The oxazole structure is formed through cyclization reactions.
  • Incorporation of the Ethenyl Group : This final step completes the molecular architecture.

Each step requires careful optimization to achieve high yields and purity.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antibacterial Activity

Research indicates that compounds with similar structures exhibit moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis. For instance, studies have shown that derivatives containing piperazine and oxazole moieties display significant inhibition against these pathogens .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that related compounds showed strong inhibitory activity against urease, with IC50 values indicating potent effects . Additionally, docking studies suggest favorable interactions with AChE, which could lead to applications in treating neurodegenerative diseases.

Anticancer Properties

Preliminary investigations into the anticancer properties of similar oxazole derivatives suggest potential efficacy against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through specific molecular targets .

The exact mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in disease pathways. These interactions may modulate various biological processes, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this structure:

StudyFindings
Hamid et al. (2020)Demonstrated strong urease inhibitory activity in synthesized oxadiazole derivatives with similar structures .
Iqbal et al. (2020)Reported moderate antibacterial activity against Salmonella typhi and Bacillus subtilis for compounds with piperazine moieties .
ACS Publications (2012)Discussed structure–activity relationships highlighting the importance of functional groups in enhancing biological activity .

Properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-17-2-4-18(5-3-17)6-11-22-27-21(16-26)24(31-22)29-14-12-28(13-15-29)23(30)19-7-9-20(25)10-8-19/h2-11H,12-15H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXQKKRTFULMGF-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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